molecular formula C28H26N2O6 B2595707 Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-04-3

Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2595707
CAS No.: 1114871-04-3
M. Wt: 486.524
InChI Key: CADZJCCVKPFIAM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound is a pearl white powder . Unfortunately, other physical and chemical properties like solubility, boiling point, and refractive index are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

The research conducted by Desai et al. (2007) focused on the synthesis and characterization of new quinazolines, closely related to the chemical structure of interest, highlighting their potential as antimicrobial agents. This study involved the synthesis of compounds through a series of chemical reactions, starting from a base compound Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to the creation of various quinazoline derivatives. These derivatives were tested for their antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, showcasing the broad potential of such compounds in addressing microbial resistance (Desai, Shihora, & Moradia, 2007).

Facile Synthesis Routes and Derivatives Preparation

Wang et al. (2004) developed a facile one-pot synthesis method for 3-aminoquinolines from ortho-aminobenzaldehydes, which included Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate as a key intermediate. This method facilitated the preparation of various derivatives, including 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile, by efficient routes, demonstrating the versatility and potential applications of these compounds in synthesizing complex structures for pharmaceutical research (Wang, Boschelli, Johnson, & Honores, 2004).

Novel Ethyl (Substituted) Phenyl Derivatives as Anticancer Agents

Facchinetti et al. (2015) explored the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, aiming to assess their potential as anticancer agents. The study involved creating a series of compounds through reactions between aminoquinolones and arenealdehydes, followed by characterization and testing for cytotoxicity against various cancer cell lines, including gastric ascitis and gastric adenocarcinoma. This research highlights the potential of such derivatives in the development of new anticancer therapies (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).

Structure-Activity Relationship and Molecular Mechanisms of Analogues

Das et al. (2009) conducted a study on the structure-activity relationship (SAR) and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues. This research aimed to understand how these compounds can mitigate drug resistance and enhance the efficacy of cancer therapies, particularly in leukemia cells. The study's findings provide valuable insights into the design of anticancer agents capable of overcoming drug resistance in cancer cells (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-11-24-23(12-19)26(16-25(30-24)18-8-6-5-7-9-18)36-17-27(31)29-20-13-21(33-2)15-22(14-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADZJCCVKPFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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